Furfuryl palmitate

Vue d'ensemble

Description

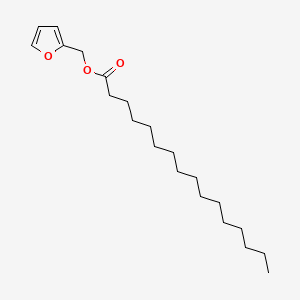

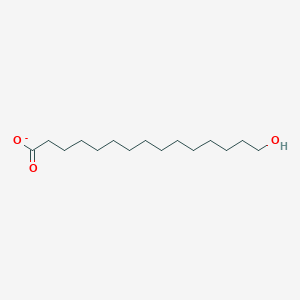

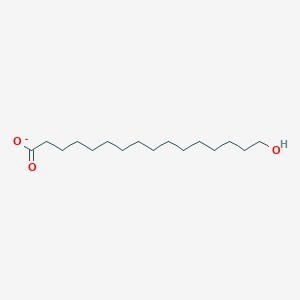

Furfuryl palmitate is an ester derivative from furfuryl alcohol and palmitic acid . It has shown efficacy and high tolerability in multiple clinical studies on eczematous skin . The esterification of the furyl ring in furfuryl palmitate increases the penetration capacity, promoting better skin absorption .

Synthesis Analysis

Furfuryl palmitate can be synthesized from furfural . Furfural, a renewable platform molecule derived from hemi-cellulose, can be converted to valuable chemicals due to its highly functionalized molecular structure . Furfuryl alcohol, an important product, is produced from the catalytic hydrogenation of furfural .Molecular Structure Analysis

Furfuryl palmitate has a molecular formula of C21H36O3 . It has an average mass of 336.509 Da and a monoisotopic mass of 336.266449 Da .Chemical Reactions Analysis

Furfural, the precursor of furfuryl palmitate, can be further synthesized into higher value chemicals and polymer monomers, including furandicarboxylic acid, furfurylamine, furfural alcohol, cyclopentanone, and levulinic acid through oxidation, hydrogenation, and hydrolysis .Physical And Chemical Properties Analysis

Furfuryl palmitate is lipophilic, which means it has a high permeability potential through biological membranes . This property enhances its skin absorption .Applications De Recherche Scientifique

Dermatological Applications

Furfuryl palmitate has been studied extensively in the context of dermatology, particularly for its effectiveness in treating various skin conditions. Research has shown that furfuryl palmitate is effective in treating inflammatory skin conditions such as atopic dermatitis, irritant and allergic contact dermatitis, and seborrheic dermatitis. It exhibits strong quenching ability towards singlet oxygen, a factor in skin aging and various skin pathologies, and has high permeability through biological membranes due to its lipophilic formula. Clinical studies have demonstrated its ability to significantly improve inflammatory skin conditions with evident reduction in inflammation and eczema symptoms (Bocchietto et al., 2002), (Nemelka et al., 2002), (Pigatto & Diani, 2018).

Material Science Applications

In the field of material science, furfuryl palmitate has been used to develop green biocomposites. It has been combined with renewable materials like furfuryl alcohol, palmitic acid, and jute to create environmentally friendly composites with potential applications in various industries. The Diels−Alder reaction involving furfuryl palmitate results in materials with unique mechanical and bonding properties (Mistri et al., 2010), (Sengupta et al., 2011).

Biochemical Production

Furfuryl palmitate has also been investigated in the context of biochemical production. For instance, studies have focused on its role in the production of undecylprodigiosin, a red pigment with antibiotic properties, using Streptomyces coelicolor. Furfuryl palmitate has been found to enhance the production of this antibiotic in specific cultivation conditions (Bhatia et al., 2016).

Green Chemicals and Energy

Research has also explored the use of furfuryl palmitate in the production of green chemicals and biofuels. This includes the conversion of biomass into furfural, a key chemical for various industrial applications, using processes that involve furfuryl palmitate. Such studies highlight the potential of using furfuryl palmitate in sustainable and environmentally friendly chemical production processes (Mohamad & Yong, 2015).

Propriétés

IUPAC Name |

furan-2-ylmethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21(22)24-19-20-16-15-18-23-20/h15-16,18H,2-14,17,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLQRHYFOLOLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241921 | |

| Record name | Furfuryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furfuryl palmitate | |

CAS RN |

95668-36-3 | |

| Record name | Furfuryl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095668363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfuryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURFURYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N58X60SW4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B1240631.png)

![(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1240637.png)

![(3aS,4S,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1240642.png)

![(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B1240646.png)